Nickel sulphate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

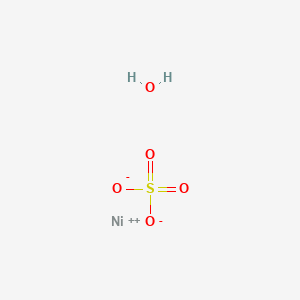

Nickel sulphate hydrate, also known as this compound, is a useful research compound. Its molecular formula is H2NiO5S and its molecular weight is 172.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electroplating

Overview : Nickel sulfate is a crucial component in the electroplating industry. It serves as an electrolyte for depositing nickel onto metal surfaces.

Key Benefits :

- Corrosion Resistance : Electroplated nickel provides a protective layer that enhances the durability of metal components.

- Aesthetic Appeal : It offers a shiny finish that is often desirable in consumer products.

Case Study : A study on automotive parts showed that nickel plating significantly improved resistance to wear and corrosion compared to uncoated metals .

Battery Manufacturing

Overview : Nickel sulfate hydrate is essential in producing nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries.

Applications :

- Rechargeable Batteries : These batteries are widely used in portable electronics and electric vehicles.

- Energy Storage Solutions : Nickel sulfate's role as an electrolyte enhances the efficiency of energy storage systems.

Data Table 1: Battery Performance Metrics

| Battery Type | Capacity (Ah) | Cycle Life (Cycles) | Efficiency (%) |

|---|---|---|---|

| NiCd | 1.2 | 500 | 70 |

| NiMH | 2.0 | 1000 | 85 |

Catalysis

Overview : Nickel sulfate acts as a catalyst in various chemical reactions, particularly in organic synthesis.

Applications :

- Chemical Reactions : It facilitates reactions that produce valuable organic compounds.

- Environmental Applications : Used in processes aimed at reducing pollutants.

Case Study : Research demonstrated that nickel sulfate significantly increased the yield of specific organic compounds in laboratory settings, showcasing its effectiveness as a catalyst .

Agriculture

Overview : In agriculture, nickel sulfate serves as a micronutrient essential for plant growth.

Key Benefits :

- Nutritional Role : Nickel is crucial for certain enzymatic processes in plants.

- Fertilizer Component : It is often included in fertilizer formulations to enhance crop yields.

Textile Industry

Overview : Nickel sulfate is utilized as a mordant in dyeing processes within the textile industry.

Applications :

- Dye Adherence Improvement : It enhances the binding of dyes to fabrics, resulting in more vibrant colors.

- Sustainability Aspect : Using nickel sulfate can reduce the need for additional chemicals in dyeing processes .

Wood Preservation

Nickel sulfate is also employed in wood treatment processes to protect against decay and insect infestation.

Analytical Chemistry

In analytical chemistry, nickel sulfate serves as a reagent for various tests and analyses, including ion detection.

Data Table 2: Industrial Applications of Nickel Sulfate Hydrate

| Industry | Application | Benefits |

|---|---|---|

| Electroplating | Metal surface coating | Corrosion resistance, aesthetic finish |

| Battery Manufacturing | Electrolyte for batteries | Enhanced energy storage |

| Agriculture | Micronutrient in fertilizers | Improved crop yields |

| Textile | Mordant for dyes | Vibrant colors |

| Wood Preservation | Treatment against decay | Extended lifespan of wood products |

Propriétés

Formule moléculaire |

H2NiO5S |

|---|---|

Poids moléculaire |

172.77 g/mol |

Nom IUPAC |

nickel(2+);sulfate;hydrate |

InChI |

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 |

Clé InChI |

LKNLEKUNTUVOML-UHFFFAOYSA-L |

SMILES canonique |

O.[O-]S(=O)(=O)[O-].[Ni+2] |

Synonymes |

nickel sulfate nickel sulfate heptahydrate nickel sulfate hexahydrate nickel sulfate hexahydrate-(2)H-labeled cpd nickel sulfate hydrate nickel sulfate monohydrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.